molecular formula C9H7BrClNS B13328628 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole

6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole

Cat. No.: B13328628
M. Wt: 276.58 g/mol
InChI Key: VQVZXYFVRFIKKO-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole is a high-quality chemical reagent designed for research and development applications in medicinal chemistry. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its wide range of pharmacological activities . The specific bromo and chloro substituents on the aromatic ring make it a valuable and versatile synthetic intermediate. The bromo group at the 6-position is an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the exploration of structure-activity relationships (SAR) . The presence of halogen atoms, particularly at the C-5, C-6, and C-2 positions, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates . Benzothiazole derivatives have demonstrated significant promise in pharmaceutical research, exhibiting activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects . Several benzothiazole-based molecules, such as Riluzole (for ALS) and Pramipexole (for Parkinson's disease), have achieved clinical success, underscoring the therapeutic relevance of this structural class . This compound is intended for use as a building block in the synthesis of novel bioactive molecules and for probing biological mechanisms. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H7BrClNS

Molecular Weight

276.58 g/mol

IUPAC Name

6-bromo-4-chloro-2-ethyl-1,3-benzothiazole

InChI

InChI=1S/C9H7BrClNS/c1-2-8-12-9-6(11)3-5(10)4-7(9)13-8/h3-4H,2H2,1H3

InChI Key

VQVZXYFVRFIKKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2Cl)Br

Origin of Product

United States

Preparation Methods

Synthesis from 2-Aminothiophenol Derivatives

The foundation of benzothiazole synthesis often involves the condensation of 2-aminothiophenol with suitable aldehydes or ketones, followed by cyclization. For 6-bromo-4-chloro-2-ethyl-1,3-benzothiazole , a typical route begins with substituted 2-aminothiophenol derivatives bearing the ethyl group at the 2-position, which is crucial for introducing the ethyl substituent.

Key steps:

Research Data:

  • Synthesis of 2-aminobenzothiazoles from 2-aminothiophenol and aldehydes has been well-documented, with modifications allowing for halogen substitutions at specific positions through selective halogenation post-cyclization.

Halogenation Strategies

Post-Synthesis Halogenation

One of the most reliable methods involves halogenating the benzothiazole core after its formation. This approach allows for regioselective halogenation, especially at the 4- and 6-positions.

Methodology:

  • Electrophilic halogenation using halogen sources such as bromine (Br₂) and chlorine (Cl₂) in the presence of catalysts or under controlled conditions.
  • Selective halogenation is achieved by controlling reaction conditions (temperature, solvent, and reaction time).

Research Data:

  • Bromination of benzothiazoles using bromine in acetic acid or other polar solvents yields 6-bromo derivatives with high regioselectivity.
  • Chlorination can be achieved similarly, often requiring longer reaction times or specific catalysts to ensure substitution at the desired position.

Direct Synthesis via Halogenated Precursors

Alternatively, halogenated aniline derivatives or thiophenols can be used as starting materials, which upon cyclization produce halogenated benzothiazoles directly.

Research Data:

  • The synthesis of 6-bromo-2-aminobenzothiazole from 6-bromoaniline and thiocyanate, followed by cyclization, is a documented route.

Incorporation of the Ethyl Group at Position 2

The ethyl substitution at the 2-position can be introduced via several methods:

Research Data:

  • The synthesis of 2-ethylbenzothiazole derivatives often involves the condensation of 2-aminothiophenol with ethyl aldehydes or acyl chlorides, followed by cyclization.

Summary of Synthesis Pathways

Method Key Reagents Advantages Limitations References
A. Cyclization of 2-aminothiophenol derivatives 2-Aminothiophenol, ethyl aldehyde, halogenating agents High regioselectivity, scalable Multi-step, requires halogenation steps ,
B. Halogenation post-synthesis Benzothiazole core, Br₂/Cl₂, catalysts Precise halogen placement, good yields Longer reaction times, potential over-halogenation ,
C. Direct halogenated precursor synthesis Halogenated aniline or thiophenol derivatives One-pot synthesis, high purity Limited availability of precursors ,

Research-Backed Optimization and Modern Techniques

Recent advances include the use of microwave-assisted synthesis, solid-phase methods, and flow chemistry to improve yield, reduce reaction time, and enhance purity:

  • Microwave irradiation accelerates cyclization and halogenation steps, achieving yields up to 100% within shorter durations.
  • Solid-phase synthesis allows for rapid library generation of benzothiazole derivatives with halogen substitutions.
  • Flow chemistry enhances safety during halogenation and scale-up processes, ensuring uniform reaction conditions and minimizing side reactions.

Summary of Key Data

Parameter Details Source
Starting materials 2-Aminothiophenol derivatives, halogenated aniline, aldehydes ,
Halogenation reagents Bromine, chlorine, halogenated hydrocarbons ,
Reaction conditions Acidic, oxidative, microwave, flow ,,
Yields Typically 70-80%, with optimized methods reaching >90% ,,

Scientific Research Applications

6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Highlights :

  • Molecular Formula : C₉H₇BrClNS
  • Key Features : Planar benzothiazole core with π-electron delocalization in the benzene ring , halogen substituents (Br, Cl) for electronic modulation, and an ethyl group for steric bulk.

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

Table 1: Structural and Electronic Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole Br (C6), Cl (C4), C₂H₅ (C2) C₉H₇BrClNS 293.58 Enhanced lipophilicity (logP ~3.5); planar structure with π-delocalization
6-Bromo-2-methylsulfanyl-1,3-benzothiazole Br (C6), SCH₃ (C2) C₈H₆BrNS₂ 260.18 Higher π-electron delocalization in benzene vs. thiazole ring; increased polarity
6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole Br (C6), F (C4), CH₃ (C2) C₈H₅BrFNS 254.10 Reduced steric hindrance (F < Cl); higher solubility in polar solvents
2-Bromo-4-chloro-6-methoxybenzothiazole Br (C2), Cl (C4), OCH₃ (C6) C₈H₅BrClNOS 278.55 Methoxy group enhances hydrogen bonding; dihedral angle 15.56° between rings

Key Observations :

  • Halogen Effects : Bromine and chlorine substituents increase molecular weight and polarizability, enhancing intermolecular interactions (e.g., halogen bonding) .
  • Electronic Delocalization : The benzene ring exhibits greater π-delocalization than the thiazole ring, a trend consistent across benzothiazole derivatives .

Crystallographic and Stability Profiles

  • Target Compound : Expected to form a planar crystal lattice with halogen-halogen interactions (Br···Cl), similar to 5-chloro-2-(trimethoxyphenyl)benzothiazole (dihedral angle: 15.56°) .
  • Hydrazide Analogs () : Substitution at C4 with hydrazine creates hydrogen-bonded dimers (N–H···O), enhancing thermal stability.

Biological Activity

6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique substitution pattern: a bromine atom at the 6-position, a chlorine atom at the 4-position, and an ethyl group at the 2-position of the benzothiazole ring. This specific arrangement influences its electronic and steric properties, which are critical for its biological activity.

Compound Name Structural Features Unique Properties
This compoundBromine at 6, Chlorine at 4, Ethyl at 2Notable medicinal chemistry applications
6-Bromo-2-chloro-1,3-benzothiazol-4-amineDifferent substitution patternVarying biological activity
2-Amino-6-bromobenzothiazoleAmino group instead of ethylEnhanced solubility

Biological Activities

Research indicates that benzothiazole derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that benzothiazoles possess antibacterial and antifungal properties. For instance, compounds with electron-withdrawing groups like Cl and F enhance antifungal activity significantly .
  • Anticancer Properties : Several studies have identified the antiproliferative effects of benzothiazole derivatives against various cancer cell lines. For example, a derivative similar to this compound exhibited significant cytotoxicity in pancreatic cancer models .
  • Anthelmintic Effects : The presence of electron-donating groups in certain benzothiazoles has been linked to enhanced anthelminthic activity .

Antiproliferative Activity

In one study, derivatives of benzothiazoles were tested against human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The results indicated that certain derivatives showed moderate to high inhibitory effects on cancer cell proliferation, suggesting potential for development as anticancer agents .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that substituents on the benzothiazole ring significantly influence biological activity. For instance, the introduction of electron-donating groups at specific positions was found to enhance antimicrobial and anticancer activities. Compounds with halogen substitutions demonstrated varied potency against different cancer types .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps often include:

  • Formation of the benzothiazole ring.
  • Introduction of bromine and chlorine substituents through electrophilic aromatic substitution.
  • Alkylation to incorporate the ethyl group.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution due to the electron-withdrawing effects of bromine and chlorine. Examples include:

  • Replacement of bromine or chlorine : Reacts with nucleophiles (e.g., amines, thiols) in polar solvents like DMF or DMSO, often catalyzed by bases such as potassium carbonate .

  • Mechanism : The bromine atom (more reactive than chlorine) leaves first, forming a Meisenheimer complex intermediate .

Elimination Reactions

Under high temperatures and strong bases (e.g., NaOH), elimination reactions can occur, leading to dehydrohalogenation and formation of double bonds within the aromatic ring.

Condensation Reactions

The compound participates in carbonyl condensation with aldehydes or ketones, facilitated by acidic catalysts (e.g., HCl). This forms fused heterocyclic structures, such as imidazoles or benzimidazoles .

Reaction Conditions and Optimization

ParameterSubstitution ReactionsElimination ReactionsCondensation Reactions
Temperature Room temperatureElevated (100–150°C)Moderate (50–80°C)
Solvent Polar (DMF, DMSO)Aqueous/ethanolAcidic (HCl, H2SO4)
Catalyst Bases (K2CO3)Strong bases (NaOH)Acidic conditions
Yield High (70–90%)Moderate (50–70%)Variable (40–80%)

Data synthesized from synthesis protocols in benzothiazole chemistry .

Electrophilic Aromatic Substitution

The electron-withdrawing bromine and chlorine atoms direct incoming electrophiles to specific positions on the benzothiazole ring. For example, nitration or acylation typically occurs at the 5-position .

Nucleophilic Substitution

The bromine atom’s higher electronegativity compared to chlorine makes it more susceptible to substitution. Reaction rates depend on the nucleophilicity of the attacking species and solvent polarity .

Antimicrobial Activity

Benzothiazole derivatives are known for antimicrobial properties, often linked to their ability to disrupt microbial metabolic pathways. The ethyl group enhances lipophilicity, improving membrane permeability.

Anticancer Potential

Substituted benzothiazoles have shown antiproliferative effects in cancer cell lines (e.g., pancreatic, glioblastoma) through mechanisms such as enzyme inhibition or receptor modulation . For example, bromine-substituted derivatives exhibit enhanced activity due to increased electrophilicity .

Q & A

Q. What are the common synthetic routes for 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A typical synthesis involves halogenation and cyclization steps. For example, bromination of a benzothiazole precursor using CuBr as a catalyst in acetonitrile under reflux (333 K) can introduce bromine at the 6-position . Chlorination is achieved using reagents like thionyl chloride or PCl₅. Ethyl substitution at the 2-position may require alkylation via nucleophilic substitution. Purification via silica gel chromatography (heptane/ethyl acetate gradient) followed by recrystallization (hexane) yields ~53% pure product . Key optimizations include controlling stoichiometry of halogenating agents (e.g., CuBr:substrate ratio of 1.6:1) and reaction time (15 minutes for bromination) to minimize by-products .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :
  • 1H NMR : Signals for aromatic protons (δ 7.4–8.1 ppm) and ethyl group (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) confirm substitution patterns .
  • IR Spectroscopy : Peaks at 1476 cm⁻¹ (C=N stretching in thiazole) and 689 cm⁻¹ (C-Br bending) validate the core structure .
  • Elemental Analysis : Discrepancies ≤0.1% between calculated and observed C/H/N ratios confirm purity .

Advanced Research Questions

Q. How can crystallographic data refinement address discrepancies in bond length and angle measurements for halogenated benzothiazoles?

  • Methodological Answer : Software like SHELXL refines crystallographic data by optimizing parameters such as anisotropic displacement and occupancy factors . For example, bond lengths (C-Br: ~1.89 Å) and angles (C-S-C: ~86°) in halogenated benzothiazoles may deviate due to steric effects. Using the Flack parameter (η) or the twin component parameter (x) helps resolve enantiopolarity errors in near-centrosymmetric structures . π-π stacking interactions (e.g., centroid distances of 3.8 Å between thiazole and phenyl rings) are modeled using SHELXPRO to validate packing motifs .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for halogenated benzothiazoles in pharmacological applications?

  • Methodological Answer :
  • Bioisosteric Replacement : Substituting Br/Cl at positions 6 and 4 alters electron-withdrawing effects, impacting binding to targets like kinases or antimicrobial enzymes .
  • In Silico Docking : Molecular docking (e.g., AutoDock Vina) predicts interactions with SKRB-3 breast cancer cells or HIV protease by simulating binding poses of derivatives .
  • Pharmacophore Modeling : Correlate substituent electronegativity (e.g., Br vs. Cl) with anti-inflammatory activity using QSAR models trained on IC₅₀ data from assays like COX-2 inhibition .

Q. How do solvent and catalyst choices influence regioselectivity in functionalizing this compound?

  • Methodological Answer :
  • Polar Solvents (DMF/ACN) : Enhance nucleophilic substitution at the 2-ethyl group, enabling reactions with amines or thiols .
  • Pd Catalysts : Enable Suzuki-Miyaura coupling at the 6-bromo position for aryl/heteroaryl derivatization (e.g., coupling with 4-fluorophenylboronic acid) .
  • Microwave-Assisted Synthesis : Reduces reaction time for cycloadditions (e.g., triazole formation) from hours to minutes while maintaining >85% yield .

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